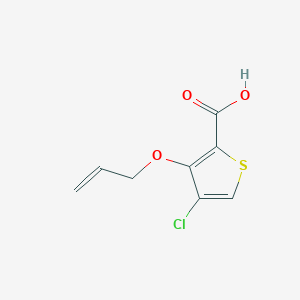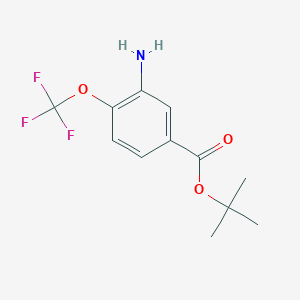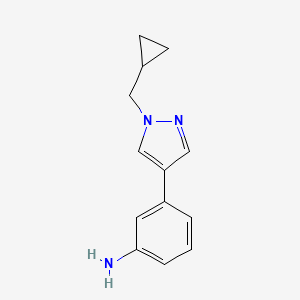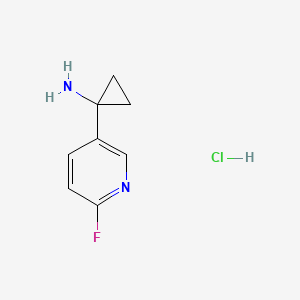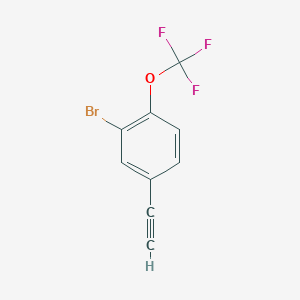
2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H4BrF3O It is characterized by the presence of a bromine atom, an ethynyl group, and a trifluoromethoxy group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with 1-Bromo-4-(trifluoromethoxy)benzene.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Lithium Diisopropylamide (LIDA): Used for lithiation reactions at low temperatures.
Palladium Catalysts: Employed in coupling reactions such as the Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Various agents can be used depending on the specific reaction.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Coupling Products: New carbon-carbon bonds are formed, leading to more complex organic molecules.
Applications De Recherche Scientifique
2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene has several applications in scientific research:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: Used in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene involves its reactivity towards various nucleophiles and electrophiles. The presence of the bromine atom and the ethynyl group allows it to participate in substitution and coupling reactions, respectively. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-4-(trifluoromethoxy)benzene
- 4-Bromo-2-ethoxy-1-(trifluoromethoxy)benzene
- 2-Bromo-1-ethynyl-4-(trifluoromethoxy)benzene
Uniqueness
2-Bromo-4-ethynyl-1-(trifluoromethoxy)benzene is unique due to the combination of its functional groups. The presence of both a bromine atom and an ethynyl group on the benzene ring allows for diverse reactivity and the formation of complex molecules through various chemical reactions. The trifluoromethoxy group further enhances its chemical properties, making it a valuable compound in scientific research.
Propriétés
Formule moléculaire |
C9H4BrF3O |
|---|---|
Poids moléculaire |
265.03 g/mol |
Nom IUPAC |
2-bromo-4-ethynyl-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H4BrF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h1,3-5H |
Clé InChI |
MHBFDVQGNINYTA-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1)OC(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Amino-3-(1-naphthylmethyl)-1H-pyrazolo[3,4-D]pyrimidine-1-(beta-d-ribofuranosyl-5'-triphosphate)](/img/structure/B12078330.png)
![5-[(2-Cyanoethoxy)methyl]-2'-deoxycytidine](/img/structure/B12078335.png)

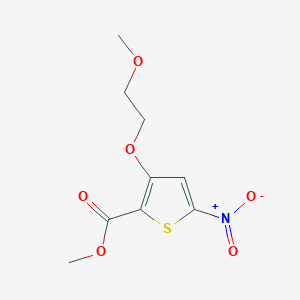
![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)

